1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride
Overview
Description
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is an organic compound with the molecular formula C7H17NOCl2 It is a derivative of propanol and contains a tert-butylamino group and a chlorine atom
Mechanism of Action
Target of Action
The primary targets of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride are the dopamine transporter (DAT) and the norepinephrine transporter (NET) . These transporters play a crucial role in the reuptake of neurotransmitters dopamine and norepinephrine from the synaptic cleft, thereby regulating their levels in the brain .
Mode of Action
This compound acts as a nonselective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET) . By inhibiting these transporters, the compound prolongs the duration of action of dopamine and norepinephrine within the neuronal synapse, enhancing the downstream effects of these neurotransmitters .
Biochemical Pathways
The inhibition of dopamine and norepinephrine reuptake by this compound affects several biochemical pathways. These pathways are primarily related to mood regulation, reward, and addiction, given the critical role of dopamine and norepinephrine in these processes .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties significantly impact its bioavailability. Oxidation of the this compound side chain results in the formation of a glycine conjugate of metachlorobenzoic acid, which is then excreted as the major urinary metabolite .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting the reuptake of dopamine and norepinephrine, the compound increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to changes in mood and behavior .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride typically involves the reaction of tert-butylamine with epichlorohydrin. The reaction proceeds as follows:
Reaction of tert-butylamine with epichlorohydrin: This step involves the nucleophilic attack of tert-butylamine on epichlorohydrin, leading to the formation of 1-(tert-Butylamino)-3-chloropropan-2-ol.
Hydrochloride formation: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(tert-Butylamino)-3-chloropropan-2-ol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Batch or continuous flow reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reactant concentrations.
Purification steps: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction reactions: The compound can undergo reduction reactions to form amines or alcohols.
Common Reagents and Conditions:
Substitution reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate, chromium trioxide, or other oxidizing agents are used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution reactions: Formation of various substituted derivatives.
Oxidation reactions: Formation of ketones or aldehydes.
Reduction reactions: Formation of amines or alcohols.
Scientific Research Applications
1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 1-(tert-Butylamino)-3-(2,5-dichlorophenoxy)-2-propanol hydrochloride
- 3-(tert-Butylamino)-2-methyl-1-(1-methyl-1H-indol-3-yl)-1-propanone hydrochloride
- 3-(tert-Butylamino)-N-methylpropanamide hydrochloride
Comparison: 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride is unique due to its specific substitution pattern and the presence of both a tert-butylamino group and a chlorine atom. This combination imparts distinct chemical and biological properties, making it valuable for specific applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity .
Properties
IUPAC Name |
1-(tert-butylamino)-3-chloropropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16ClNO.ClH/c1-7(2,3)9-5-6(10)4-8;/h6,9-10H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXUJPJVNKCDKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(CCl)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481848 | |
Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41052-94-2 | |
Record name | 41052-94-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263622 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-Butylamino)-3-chloropropan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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